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molecular formula C12H13NO2S B8501254 N-(3-hydroxypropyl)-1-benzothiophene-2-carboxamide

N-(3-hydroxypropyl)-1-benzothiophene-2-carboxamide

Cat. No. B8501254
M. Wt: 235.30 g/mol
InChI Key: ASGSELPQYSLUDU-UHFFFAOYSA-N
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Patent
US06465508B1

Procedure details

2-Benzothiophenecarboxylic acid (5.0 g, 28.05 mmol) and 3-amino-1-propanol (2.57 ml, 33.66 mmol) were coupled according to the procedure of Example 22 to provide 3.45 g (52.3% yield) of the desired product as an orange solid. Electrospray Mass Spec: m/z 235.9 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.57 mL
Type
reactant
Reaction Step Two
Yield
52.3%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[C:10]([OH:12])=O.[NH2:13][CH2:14][CH2:15][CH2:16][OH:17]>>[OH:17][CH2:16][CH2:15][CH2:14][NH:13][C:10]([C:2]1[S:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=1)=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1C(=CC2=C1C=CC=C2)C(=O)O
Step Two
Name
Quantity
2.57 mL
Type
reactant
Smiles
NCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCNC(=O)C=1SC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g
YIELD: PERCENTYIELD 52.3%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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